2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol

Impurity Profiling Quality Control Pharmacopeial Reference Standards

2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol, registered under CAS 60725-36-2 and commonly designated Nefopam Impurity A (also referred to as Nefopam Diol or N-Desmethyl Nefopam Diol), is a fully characterized reference standard belonging to the benzhydryl alcohol class ,. This compound serves as a critical impurity marker in the quality control (QC) and analytical method validation of Nefopam, a centrally acting non-opioid analgesic of the benzoxazocine family.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
Cat. No. B7824311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCN(CCO)CC1=CC=CC=C1C(C2=CC=CC=C2)O
InChIInChI=1S/C17H21NO2/c1-18(11-12-19)13-15-9-5-6-10-16(15)17(20)14-7-3-2-4-8-14/h2-10,17,19-20H,11-13H2,1H3
InChIKeyNHTAQNXZFMZXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nefopam Impurity A (CAS 60725-36-2) Procurement & Selection Guide for Pharmaceutical Quality Control


2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol, registered under CAS 60725-36-2 and commonly designated Nefopam Impurity A (also referred to as Nefopam Diol or N-Desmethyl Nefopam Diol), is a fully characterized reference standard belonging to the benzhydryl alcohol class [1], . This compound serves as a critical impurity marker in the quality control (QC) and analytical method validation of Nefopam, a centrally acting non-opioid analgesic of the benzoxazocine family . Its molecular formula is C₁₇H₂₁NO₂ with a molecular weight of 271.35 g/mol, and it is supplied with detailed characterization data (NMR, MS, HPLC, IR, TGA) compliant with ICH and USP/EP regulatory guidelines to support Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [1], , .

Why Nefopam Impurity A (CAS 60725-36-2) Cannot Be Replaced by Generic Benzhydryl Alcohols or Other Nefopam Impurities


Nefopam impurity profiling requires compound-specific reference standards because each impurity possesses a unique chemical fingerprint — molecular formula, molecular weight, chromatographic retention behavior, and spectral signature — that directly dictates its detection and quantification limits in validated analytical methods [1], , . Generic benzhydryl alcohols or structurally adjacent Nefopam impurities such as N-Desmethyl Nefopam (CAS 46868-19-3, C₁₆H₁₇NO, MW 239.31 g/mol), Nefopam N-Oxide (CAS 66091-32-5, C₁₇H₁₉NO₂, MW 269.34 g/mol), or Nefopam Deoxy Impurity (CAS 13831-42-0, C₁₇H₂₁NO, MW 255.36 g/mol) differ in molecular weight by up to 32 Da and in elemental composition by one or more oxygen atoms, resulting in distinct physicochemical properties that prevent interchangeable use in HPLC calibration, forced degradation studies, or pharmacopeial compliance testing [2], .

Quantitative Differentiation Evidence for Nefopam Impurity A: Head-to-Head Comparison Against Closest Nefopam-Related Impurities


Molecular Formula and Mass Differentiation of Nefopam Impurity A Versus Closest Nefopam Impurity Analogs

Nefopam Impurity A (CAS 60725-36-2) possesses the molecular formula C₁₇H₂₁NO₂ and a monoisotopic molecular weight of 271.35 g/mol. This is 32.04 Da heavier than N-Desmethyl Nefopam (CAS 46868-19-3, C₁₆H₁₇NO, MW 239.31 g/mol), 15.99 Da heavier than Nefopam Deoxy Impurity (CAS 13831-42-0, C₁₇H₂₁NO, MW 255.36 g/mol), and 2.01 Da heavier than Nefopam N-Oxide (CAS 66091-32-5, C₁₇H₁₉NO₂, MW 269.34 g/mol). This mass differential is within the resolving power of standard single-quadrupole LC-MS systems (typical unit resolution ±0.1 Da), enabling unequivocal mass-based identification against all major Nefopam-related impurities , , [1].

Impurity Profiling Quality Control Pharmacopeial Reference Standards

Predicted Boiling Point as a Physicochemical Discriminator for Purification and Method Development

The predicted boiling point of Nefopam Impurity A is 453.7°C at 760 mmHg . This is 84.2°C higher than parent Nefopam (369.5°C) , 70.3°C higher than N-Desmethyl Nefopam (383.4°C) , and 72.4°C higher than Nefopam Deoxy Impurity (381.3°C) . The substantially higher boiling point reflects the compound's dual hydroxyl-group hydrogen-bonding capacity and is consistent with its higher predicted density of 1.14 g/cm³ versus 1.0078 g/cm³ (Nefopam), 1.073 g/cm³ (N-Desmethyl Nefopam), and 1.066 g/cm³ (Nefopam Deoxy Impurity) .

Physicochemical Property Differentiation Preparative Chromatography Forced Degradation Studies

Validated HPLC Separation and Quantification of Nefopam Impurity A: Method Sensitivity and Accuracy

A validated RP-HPLC method published in the World Journal of Pharmaceutical Research achieved baseline separation of Nefopam from its four impurities — including Nefopam Impurity A — on a Puratis RP-18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% trifluoroacetic acid in water (mobile phase A) and acetonitrile (mobile phase B) at 25°C with detection at 220 nm [1]. The method yielded correlation coefficient values greater than 0.99 for Nefopam and all four impurities, with a detection limit (LOD) of 0.40 ppm and a quantitation limit (LOQ) of 1.23 ppm, indicating high sensitivity for Impurity A [1]. Accuracy, established by recovery experiments, ranged from 99.78% to 102.07% for all impurities [1].

RP-HPLC Method Validation ICH Q2(R1) Impurity Quantification

Crystal-State Hydrogen-Bonding Topology Differentiation Against Structurally Similar Diethanolamine Ligands

A single-crystal X-ray diffraction study of six diethanolamine derivatives published in Acta Crystallographica C demonstrated that (1R*,2S*)-2-[(2-hydroxyethyl)(methyl)amino]-1,2-diphenylethanol (C₁₇H₂₁NO₂, the diastereomer relevant to Nefopam Impurity A) crystallizes with two distinct non-equivalent intermolecular O–H···O hydrogen-bonding systems formed by disordered hydroxy H atoms [1]. This contrasts with the single-chain hydrogen-bonding topology observed in the (1R*,2R*) diastereomer (compound I in the study) and in 2-[(2-hydroxyethyl)(methyl)amino]-1,1-diphenylethanol (compound III), where molecules are linked into single chains that hide hydrophilic groups internally [1]. The dual hydrogen-bonding network in Impurity A's diastereomer may confer distinct solid-state stability, hygroscopicity, and dissolution behavior relevant to reference standard handling and storage [1].

Solid-State Characterization Crystal Packing Hydrogen-Bonding Network

Purity Specification and Multi-Technique Characterization Package Versus Generic Research-Grade Benzhydryl Alcohols

Nefopam Impurity A reference standard from specialized suppliers is typically provided with a minimum purity of 95% (often 97%) and a comprehensive Certificate of Analysis (CoA) including 1H-NMR, Mass (MS), HPLC, IR, and TGA data compliant with ICH guidelines , [1]. In contrast, research-grade benzhydryl alcohol derivatives intended for synthetic use are generally supplied at 95–98% purity with far more limited characterization (often only NMR and/or HPLC), and without impurity-profile documentation or regulatory traceability against USP or EP pharmacopeial standards . Furthermore, some suppliers offer additional 2D-NMR (COSY, HSQC), 13C-NMR, IR, UV, and thermogravimetric analysis upon request .

Reference Standard Purity CoA Documentation Regulatory Compliance

Regulatory Alignment: ANDA-Ready Documentation and Pharmacopeial Traceability as a Procurement Differentiator

Nefopam Impurity A is explicitly positioned as an ANDA-ready reference standard. Suppliers such as SynZeal, Axios Research, and SynThink Chemicals state that this compound is supplied with detailed characterization data compliant with regulatory guidelines (ICH) and can be further traced against USP or EP pharmacopeial standards based on feasibility [1], , . This contrasts with non-pharmacopeial Nefopam-related impurities such as N-Desmethyl Nitroso Nefopam or Nefopam N-Glucuronide, which are classified as non-pharmacopeial and may lack the same level of regulatory documentation . The availability of USP/EP traceability specifically enables direct use in compendial method compliance and reduces the risk of ANDA deficiency letters related to impurity reference standard qualification [1].

ANDA Submission DMF Filing USP/EP Traceability

Primary Application Scenarios for Nefopam Impurity A (CAS 60725-36-2) in Pharmaceutical Development and Quality Control


ANDA/DMF Impurity Profiling and Forced Degradation Studies

Nefopam Impurity A is the reference standard of choice for identifying and quantifying the diol degradation product in forced degradation studies (oxidative and hydrolytic stress conditions) of Nefopam hydrochloride API and finished drug products. The validated HPLC method with an LOQ of 1.23 ppm supports quantification well below ICH Q3A reporting thresholds [1]. The compound's comprehensive characterization data (NMR, MS, HPLC, IR, TGA) enables definitive peak assignment in chromatograms, while USP/EP traceability ensures regulatory acceptability in ANDA submissions [2], .

GMP Quality Control Batch Release Testing

In GMP-compliant QC laboratories, Nefopam Impurity A serves as the primary external standard for system suitability testing and impurity quantification during Nefopam API and finished product batch release. The molecular mass differentiation of +18.01 Da versus parent Nefopam and +32.04 Da versus N-Desmethyl Nefopam ensures unambiguous LC-MS identification even when chromatographic resolution is partial [1]. The 95–97% minimum purity specification and CoA documentation eliminate the need for in-house re-characterization, directly reducing batch release cycle time .

Analytical Method Development and Pharmacopeial Method Transfer

During RP-HPLC method development for Nefopam impurity profiling, Nefopam Impurity A is used to establish relative retention times (RRT) and resolution parameters. The compound's higher boiling point (453.7°C, +84.2°C vs. Nefopam) and density (1.14 g/cm³) provide a wide operational window for gradient optimization without risk of thermal degradation under standard HPLC conditions [1]. The validated method achieving correlation coefficients >0.99 for all impurities demonstrates that Impurity A can be reliably integrated into multi-impurity methods without interference [2].

Reference Standard Inventory Management for Multi-Year Product Lifecycles

QC laboratories managing Nefopam product lifecycles benefit from the unique solid-state hydrogen-bonding topology of Nefopam Impurity A, which crystallizes with two distinct intermolecular O–H···O networks — a feature absent in the (1R*,2R*) diastereomer and the 1,1-diphenyl regioisomer [1]. This dual-network crystal packing may confer superior long-term physical stability under ambient storage conditions, reducing the frequency of requalification and re-procurement compared to reference standards with less stable crystal forms.

Quote Request

Request a Quote for 2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.